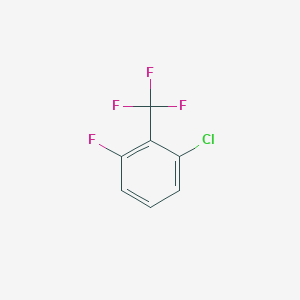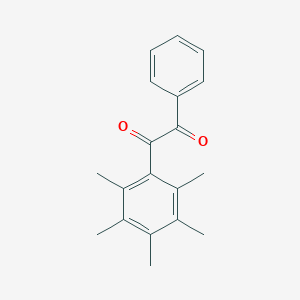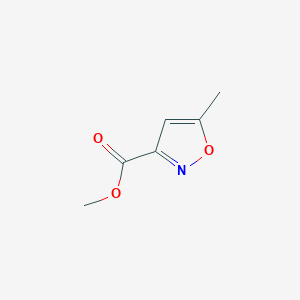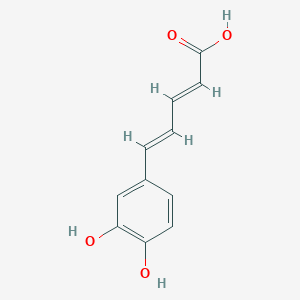
(2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid, also known as 3,4-Dihydroxyphenylacrylic acid or DHPAA, is a natural product found in various plants and fruits. This compound has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of (2E,4E)-5-((2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acidyphenyl)-2,4-pentadienoic acid is not fully understood. However, studies have suggested that the compound works by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. DHPAA has also been found to protect neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects
(2E,4E)-5-((2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acidyphenyl)-2,4-pentadienoic acid has been found to have various biochemical and physiological effects. It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. DHPAA also has anti-inflammatory properties by inhibiting the production of various pro-inflammatory cytokines. In addition, studies have shown that DHPAA can induce apoptosis in cancer cells and inhibit cancer cell proliferation.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2E,4E)-5-((2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acidyphenyl)-2,4-pentadienoic acid in lab experiments is its natural origin. This makes it a safer alternative to synthetic compounds that may have toxic side effects. Another advantage is the compound's potential therapeutic applications in various diseases. However, one of the limitations of using DHPAA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the scientific research of (2E,4E)-5-((2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acidyphenyl)-2,4-pentadienoic acid. One of the areas of interest is the compound's potential use in the treatment of neurodegenerative diseases. Studies have shown that DHPAA has neuroprotective effects and can be used in the treatment of Alzheimer's and Parkinson's. Another area of interest is the compound's potential use in the treatment of cancer. Further studies are needed to determine the efficacy of DHPAA in inhibiting cancer cell proliferation and inducing apoptosis. Finally, there is a need for the development of new methods for the synthesis and administration of DHPAA in vivo.
Conclusion
In conclusion, (2E,4E)-5-((2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acidyphenyl)-2,4-pentadienoic acid is a natural compound with potential therapeutic applications in various diseases. The compound exhibits anti-inflammatory, antioxidant, and anticancer properties, and has neuroprotective effects. Although there are limitations to using DHPAA in lab experiments, its natural origin and potential therapeutic applications make it an interesting subject for scientific research. Further studies are needed to determine the compound's efficacy in the treatment of various diseases and to develop new methods for its synthesis and administration.
Synthesis Methods
The synthesis of (2E,4E)-5-((2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acidyphenyl)-2,4-pentadienoic acid can be achieved through several methods. One of the most commonly used methods involves the extraction of the compound from natural sources such as plants and fruits. Another method involves the chemical synthesis of the compound using various reagents and catalysts. The chemical synthesis of DHPAA is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
(2E,4E)-5-((2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acidyphenyl)-2,4-pentadienoic acid has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that DHPAA exhibits anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
110501-70-7 |
|---|---|
Product Name |
(2E,4E)-5-(3,4-Dihydroxyphenyl)-2,4-pentadienoic acid |
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
(2E,4E)-5-(3,4-dihydroxyphenyl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C11H10O4/c12-9-6-5-8(7-10(9)13)3-1-2-4-11(14)15/h1-7,12-13H,(H,14,15)/b3-1+,4-2+ |
InChI Key |
QJTJIOCQLSVOMY-ZPUQHVIOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C=C/C(=O)O)O)O |
SMILES |
C1=CC(=C(C=C1C=CC=CC(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC=CC(=O)O)O)O |
synonyms |
2,4-Pentadienoic acid, 5-(3,4-dihydroxyphenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B24657.png)
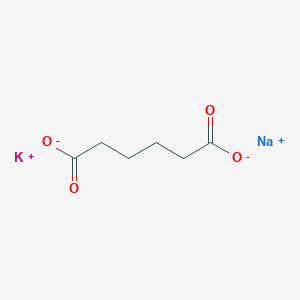
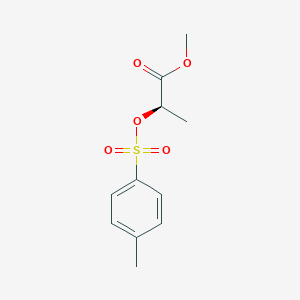
![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)
